Benzonitrile, 3-(difluoromethyl)-4-fluoro-
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Overview
Description
3-(Difluoromethyl)-4-fluorobenzonitrile is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and fluorobenzonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-4-fluorobenzonitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-fluorobenzonitrile with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of 3-(difluoromethyl)-4-fluorobenzonitrile may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: The presence of fluorine atoms makes it suitable for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while cross-coupling reactions can produce various substituted aromatic compounds .
Scientific Research Applications
3-(Difluoromethyl)-4-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: Incorporated into bioactive molecules for studying biological processes and developing new drugs.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical and pharmacological studies .
Comparison with Similar Compounds
4-Fluorobenzonitrile: Lacks the difluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)-4-fluorobenzonitrile: Contains an additional fluorine atom, which can alter its physicochemical properties and biological activity.
3-(Difluoromethyl)benzonitrile: Similar structure but without the additional fluorine atom on the aromatic ring.
Uniqueness: 3-(Difluoromethyl)-4-fluorobenzonitrile is unique due to the presence of both difluoromethyl and fluorobenzonitrile groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
943847-15-2 |
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Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H |
InChI Key |
BNYMCHXESCCMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)F)F |
Origin of Product |
United States |
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